N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide is a chemical compound characterized by its trifluoromethyl groups and chlorobenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide typically involves the following steps:
Bis(trifluoromethyl)phenyl Derivative Synthesis: The starting material, 3,5-bis(trifluoromethyl)phenyl, is synthesized through the reaction of trifluoromethyl aniline with appropriate reagents.
Chlorobenzenesulfonamide Formation: The chlorobenzenesulfonamide moiety is introduced through a sulfonation reaction, followed by chlorination.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction processes.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
N-(3,5-bis-(Trifluoromethyl)phenyl)thiourea: Used as a catalyst in organic synthesis.
3,5-Bis(trifluoromethyl)nitrobenzene: Known for its use in chemical research.
Uniqueness: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide stands out due to its unique combination of trifluoromethyl groups and chlorobenzenesulfonamide structure, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C14H8ClF6NO2S |
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Molecular Weight |
403.7 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H8ClF6NO2S/c15-10-1-3-12(4-2-10)25(23,24)22-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7,22H |
InChI Key |
DKZHYAMEOKGXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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